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molecular formula C17H13FN2OS B8511849 1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one CAS No. 918305-23-4

1-{3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}pyridin-2(1H)-one

Cat. No. B8511849
M. Wt: 312.4 g/mol
InChI Key: RQDFPNXPYDDZDL-UHFFFAOYSA-N
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Patent
US08642620B2

Procedure details

23.7 mg (0.54 mmol) of sodium hydride (55% in mineral oil) were added to 60.4 mg (0.54 mmol) of 1H-pyridin-2-one in 8 ml of DMF. The mixture was stirred at room temperature for 1 h, 92 mg (0.36 mmol) of 2-(3-chloropropenyl)-4-(4-fluorophenyl)thiazole were added, and the mixture was stirred at room temperature for another 4 h and subsequently at 50° C. for 2 h. After concentrating, water was added and the product was extracted with ethyl acetate. The organic phases were evaporated and the residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA). Yield: 26 mg (23%).
Quantity
23.7 mg
Type
reactant
Reaction Step One
Quantity
60.4 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=[O:9].Cl[CH2:11][CH:12]=[CH:13][C:14]1[S:15][CH:16]=[C:17]([C:19]2[CH:24]=[CH:23][C:22]([F:25])=[CH:21][CH:20]=2)[N:18]=1>CN(C=O)C>[F:25][C:22]1[CH:21]=[CH:20][C:19]([C:17]2[N:18]=[C:14]([CH:13]=[CH:12][CH2:11][N:3]3[CH:8]=[CH:7][CH:6]=[CH:5][C:4]3=[O:9])[S:15][CH:16]=2)=[CH:24][CH:23]=1 |f:0.1|

Inputs

Step One
Name
Quantity
23.7 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
60.4 mg
Type
reactant
Smiles
N1C(C=CC=C1)=O
Name
Quantity
8 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
92 mg
Type
reactant
Smiles
ClCC=CC=1SC=C(N1)C1=CC=C(C=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for another 4 h and subsequently at 50° C. for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic phases were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by preparative HPLC (RP18, acetonitrile/water containing 0.1% TFA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
FC1=CC=C(C=C1)C=1N=C(SC1)C=CCN1C(C=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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